molecular formula C23H21FN4O3S2 B2693624 N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide CAS No. 1251673-57-0

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide

Cat. No.: B2693624
CAS No.: 1251673-57-0
M. Wt: 484.56
InChI Key: HYQKSEMBDLKDHU-UHFFFAOYSA-N
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Description

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide is a useful research compound. Its molecular formula is C23H21FN4O3S2 and its molecular weight is 484.56. The purity is usually 95%.
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Biological Activity

N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, an oxadiazole ring, and a furamide group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cathepsin S, which plays a role in antigen presentation and bone resorption.
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in cancer cell proliferation and apoptosis.

Anticancer Properties

Several studies have investigated the anticancer properties of benzodioxole derivatives. For instance:

  • A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM .
  • Another research highlighted that certain benzodioxole derivatives exhibited potent inhibition of α-amylase, suggesting potential applications in managing diabetes alongside anticancer activity .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Research on related oxadiazole derivatives indicates promising antibacterial and antifungal activities, warranting further exploration into their efficacy against specific pathogens.

Study 1: Anticancer Efficacy

In a recent investigation, the efficacy of a series of benzodioxole derivatives was evaluated against colorectal carcinoma cell lines. One compound showed significant activity with an IC50 value of 0.68 µM while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM), indicating a favorable therapeutic index .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of similar oxadiazole derivatives. Compounds were tested for their ability to inhibit α-amylase with some showing IC50 values as low as 0.85 µM. These findings suggest that modifications to the oxadiazole structure can enhance biological activity significantly .

Data Tables

Compound IC50 (µM) Biological Activity
N-[4-(...)]0.68Anticancer (colorectal carcinoma)
Similar Derivative0.85α-Amylase Inhibition
Another Compound26–65Cytotoxicity (various cancer lines)

Properties

CAS No.

1251673-57-0

Molecular Formula

C23H21FN4O3S2

Molecular Weight

484.56

IUPAC Name

2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C23H21FN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-8-5-13(2)6-9-15)23(31)27(20)12-18(29)25-17-10-7-14(3)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29)

InChI Key

HYQKSEMBDLKDHU-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)F)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

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